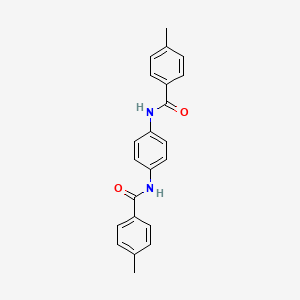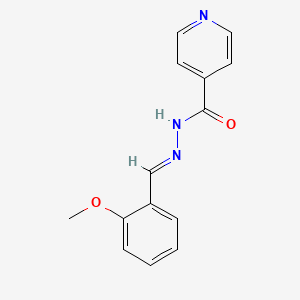![molecular formula C12H20N2O B11686429 1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B11686429.png)
1-[3-(propan-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE is a synthetic organic compound with a complex structure It belongs to the class of indazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another indazole derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar core structure but different functional groups.
Uniqueness
1-[3-(PROPAN-2-YL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE stands out due to its unique combination of functional groups and the resulting chemical properties. Its specific reactivity and potential biological activities make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(3-propan-2-yl-3,3a,4,5,6,7-hexahydroindazol-2-yl)ethanone |
InChI |
InChI=1S/C12H20N2O/c1-8(2)12-10-6-4-5-7-11(10)13-14(12)9(3)15/h8,10,12H,4-7H2,1-3H3 |
InChI Key |
PUAQGLLTOYVTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCCC2=NN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11686366.png)
![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11686388.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11686415.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686421.png)
![(5Z)-5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686428.png)
methyl}phenol](/img/structure/B11686434.png)
